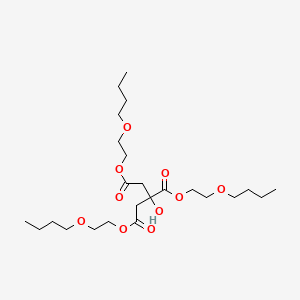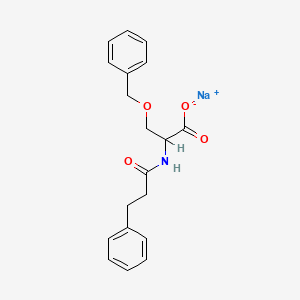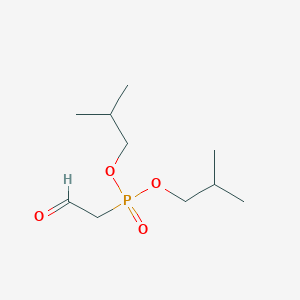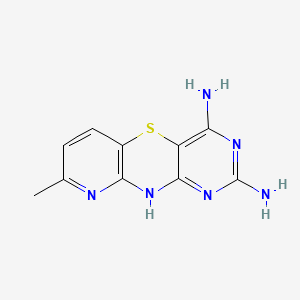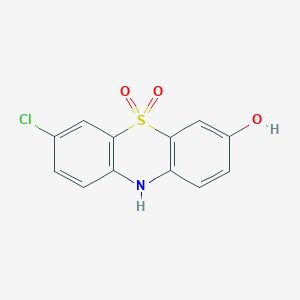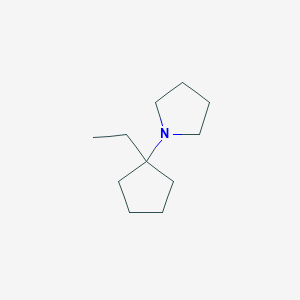![molecular formula C26H29N7O7S B14497523 2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol CAS No. 63095-05-6](/img/structure/B14497523.png)
2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol is a complex organic compound that combines a pyridine-piperidine structure with a trinitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The key steps include:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, as well as reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperidine moieties allow it to bind effectively to these targets, potentially inhibiting or activating their function. The trinitrophenol group may also contribute to its activity by interacting with different pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine structure and have been studied for their biological activities.
Piperidine derivatives: These compounds are widely used in medicinal chemistry and have various pharmacological applications.
Propiedades
Número CAS |
63095-05-6 |
|---|---|
Fórmula molecular |
C26H29N7O7S |
Peso molecular |
583.6 g/mol |
Nombre IUPAC |
2-[1-(3-pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H26N4S.C6H3N3O7/c1-3-11-21-19(9-1)17-7-5-13-23(15-17)25-24-14-6-8-18(16-24)20-10-2-4-12-22-20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,9-12,17-18H,5-8,13-16H2;1-2,10H |
Clave InChI |
YZSSGXCEOJATOK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)SN2CCCC(C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



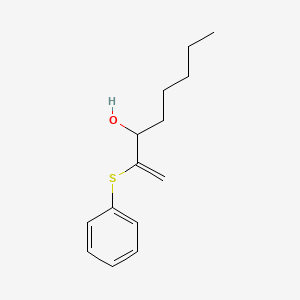
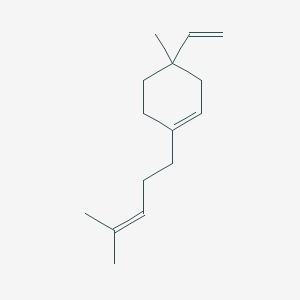
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
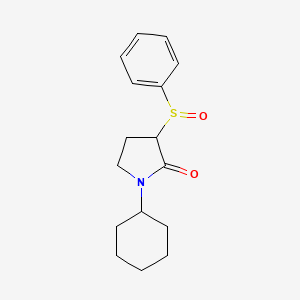
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
